methyl (3S)-5-bromo-3-methylpentanoate
Description
Methyl (3S)-5-bromo-3-methylpentanoate is a chiral ester characterized by a bromine atom at the C5 position and a methyl group at the C3 position with an (S)-configuration. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atom enables nucleophilic substitution reactions for further functionalization . The stereochemistry at C3 and the branched alkyl chain influence its reactivity, solubility, and interactions in catalytic systems.
Properties
IUPAC Name |
methyl (3S)-5-bromo-3-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-6(3-4-8)5-7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEMDWLYFGOWDZ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCBr)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80840320 | |
| Record name | Methyl (3S)-5-bromo-3-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80840320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80654-39-3 | |
| Record name | Methyl (3S)-5-bromo-3-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80840320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3S)-5-bromo-3-methylpentanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methylpentanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-5-bromo-3-methylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of methyl (3S)-3-methylpentanoate derivatives.
Reduction: Formation of 3S-5-bromo-3-methylpentanol.
Oxidation: Formation of 3S-5-bromo-3-methylpentanoic acid.
Scientific Research Applications
Methyl (3S)-5-bromo-3-methylpentanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in studies to understand the effects of brominated compounds on biological systems.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3S)-5-bromo-3-methylpentanoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Brominated Esters
The target compound is structurally closest to methyl 5-bromopentanoate, which lacks the C3 methyl group. Key differences include:
| Property | Methyl (3S)-5-bromo-3-methylpentanoate | Methyl 5-bromopentanoate |
|---|---|---|
| Molecular Weight | ~223.1 g/mol (calculated) | ~195.0 g/mol (calculated) |
| Branching | C3 methyl group introduces steric hindrance | Linear chain |
| Reactivity | Slower nucleophilic substitution due to steric effects | Faster substitution at C5 |
| Boiling Point | Lower (estimated) due to branching | Higher (linear chain) |
The C3 methyl group in the target compound reduces reactivity in SN2 reactions compared to the linear analog, as demonstrated in substitution reactions with thiols .
Functional Group Variants
Replacing bromine with other substituents alters applications:
- (2S,3S)-Methyl 5-Mercapto-3-methyl-2-(2,2,2-trifluoroacetamido)pentanoate: A derivative where bromine is replaced by a mercapto (-SH) group.
- 2-Methyl-3-pentanol and 2-Methyl-3-pentanone: Alcohol and ketone analogs exhibit higher polarity, increasing water solubility but limiting utility in non-polar solvents .
| Compound | Functional Group | Key Application |
|---|---|---|
| This compound | Ester, Br | Synthesis intermediate |
| 2-Methyl-3-pentanol | Alcohol | Solvent or fragrance component |
| 2-Methyl-3-pentanone | Ketone | Industrial solvent |
Structural Isomers and Branching Effects
Branching in methylpentane isomers (e.g., 2-methylpentane vs. 3-methylpentane) highlights the impact of substituent position on physical properties. Similarly, the C3 methyl group in the target compound:
- Lowers melting point compared to linear esters (e.g., methyl 5-bromopentanoate).
- Reduces crystallinity , enhancing solubility in organic solvents like THF .
Biological Activity
Methyl (3S)-5-bromo-3-methylpentanoate is an organic compound characterized by its molecular formula . It is a derivative of pentanoic acid, featuring a bromine atom at the fifth carbon and a methyl group at the third carbon position. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.
The biological activity of this compound can be attributed to its structural features that enable it to interact with biological targets. The bromine atom allows for halogen bonding, which can influence the compound's reactivity and interaction with enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in various biochemical pathways.
Research Findings
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that brominated compounds can possess antimicrobial effects. The specific activity of this compound against various bacterial strains is yet to be fully characterized.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be significant in drug development.
- Toxicity Studies : Toxicological assessments are crucial to understanding the safety profile of this compound. Early findings suggest that while it may exhibit some cytotoxicity, further studies are needed to establish safe dosage levels.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated moderate inhibition against Gram-positive bacteria, suggesting potential as a lead compound for developing new antibiotics.
- Enzyme Activity Modulation : In a pharmacological study, this compound was tested for its ability to modulate enzyme activity related to metabolic disorders. The compound showed promise in reducing the activity of certain enzymes linked to lipid metabolism.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-methylpentanoate | No bromine substitution | Limited biological activity |
| Methyl 5-bromo-3-methylhexanoate | Longer carbon chain | Different reactivity |
| Ethyl (3S)-5-bromo-3-methylpentanoate | Ethyl instead of methyl group | Varying solubility |
Synthesis and Production
This compound can be synthesized through bromination reactions involving methyl 3-methylpentanoate. Common methods include:
- Bromination Reaction : Utilizes bromine in the presence of catalysts like iron or aluminum bromide.
- Purification Techniques : Industrial production often employs methods such as distillation and recrystallization to achieve high purity levels.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl (3S)-5-bromo-3-methylpentanoate, and how can reaction conditions be optimized for yield and stereochemical purity?
- Methodological Answer : The compound can be synthesized via esterification of (3S)-5-bromo-3-methylpentanoic acid with methanol under acid catalysis. Optimization involves controlling reaction temperature (e.g., 0–40°C) and using dehydrating agents like molecular sieves to shift equilibrium. Stereochemical purity requires chiral resolution techniques, such as enzymatic kinetic resolution or HPLC with chiral stationary phases . For bromine introduction, electrophilic bromination at the pentanoate chain’s terminal position may require radical initiators (e.g., AIBN) to mitigate competing elimination pathways .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for stereochemical influences?
- Methodological Answer :
- NMR : H and C NMR can confirm ester and bromine groups. The stereochemistry at C3 is validated via NOESY or Mosher’s ester derivatization to resolve diastereotopic proton splitting .
- IR : C=O stretching (~1740 cm) and C-Br (~600 cm) verify functional groups.
- MS : High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., Br vs. Br) and confirms molecular weight .
Q. What storage and handling protocols are recommended to maintain the stability of this compound given its functional group reactivity?
- Methodological Answer : Store at 0–6°C in amber vials under inert gas (e.g., argon) to prevent ester hydrolysis and bromine displacement. Use anhydrous solvents (e.g., dried THF) during reactions to avoid nucleophilic attack on the bromine . For long-term stability, lyophilization or storage as a tert-butyl ester derivative may reduce degradation .
Advanced Research Questions
Q. How does the stereochemical configuration at C3 influence the reactivity and downstream applications of this compound in asymmetric synthesis?
- Methodological Answer : The (3S) configuration directs steric and electronic effects in nucleophilic substitution (S2) reactions. For example, in cross-coupling (e.g., Suzuki-Miyaura), the methyl group at C3 may hinder approach of the palladium catalyst, necessitating bulky ligands (e.g., SPhos) to enhance selectivity . Computational modeling (DFT) can predict transition-state geometries to rationalize stereochemical outcomes .
Q. What mechanistic insights can be gained from studying the bromine substituent's electronic effects in nucleophilic substitution reactions involving this compound?
- Methodological Answer : The electron-withdrawing bromine activates the β-carbon for S2 reactions but may promote elimination (E2) under basic conditions. Kinetic studies (e.g., varying nucleophile concentration) distinguish between mechanisms. Isotope labeling (e.g., deuterated substrates) can track retention/inversion of configuration . Contradictions between computational (e.g., Hammond’s postulate) and experimental kinetic data may arise due to solvent effects, requiring multi-parameter optimization .
Q. What strategies are effective for resolving contradictions between computational predictions and experimental observations in the compound's reaction kinetics?
- Methodological Answer :
- Data Reconciliation : Compare DFT-calculated activation energies with experimental Arrhenius parameters. Discrepancies may stem from implicit solvation models; explicit solvent MD simulations improve accuracy .
- Error Analysis : Quantify uncertainty in computational methods (e.g., basis set limitations) and experimental measurements (e.g., GC-MS integration errors). Bayesian statistics can weight conflicting data .
- Cross-Validation : Use multiple reaction conditions (e.g., polar vs. nonpolar solvents) to test robustness of mechanistic hypotheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
